molecular formula C10H13Cl2NO2 B6258673 methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride CAS No. 1217530-86-3

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Cat. No.: B6258673
CAS No.: 1217530-86-3
M. Wt: 250.12 g/mol
InChI Key: CKHLTQXMMBPPQU-SBSPUUFOSA-N
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Description

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride typically involves the esterification of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
  • Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride

Uniqueness

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This compound’s specific structure allows for unique applications and properties compared to its analogs.

Properties

CAS No.

1217530-86-3

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1

InChI Key

CKHLTQXMMBPPQU-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl

Purity

95

Origin of Product

United States

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